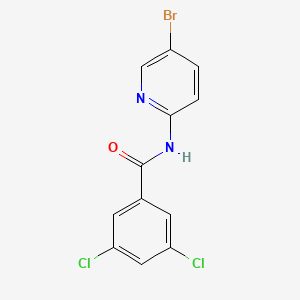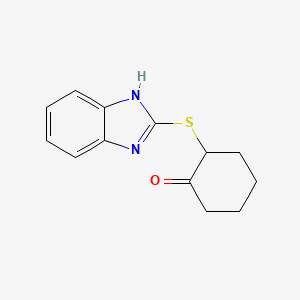
5-(3-chloro-2-methylphenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chloro-2-methylphenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide is a chemical compound that has been synthesized for various scientific research applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
5-(3-chloro-2-methylphenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide has been used in various scientific research applications, including as a potential anti-inflammatory agent and as a tool for studying the role of the endocannabinoid system in pain modulation. This compound has also been studied for its potential use in treating neuropathic pain and as a potential therapeutic agent for various neurological disorders.
Wirkmechanismus
The mechanism of action of 5-(3-chloro-2-methylphenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide is not fully understood, but it is thought to act on the endocannabinoid system by modulating the activity of cannabinoid receptors. This compound may also interact with other neurotransmitter systems, such as the GABAergic and glutamatergic systems, to produce its effects.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-chloro-2-methylphenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide can produce a range of biochemical and physiological effects, including reducing inflammation, modulating pain perception, and affecting neurotransmitter release. This compound may also have neuroprotective effects and could potentially be used to treat various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(3-chloro-2-methylphenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide in lab experiments is its relatively low toxicity compared to other compounds that target the endocannabinoid system. However, this compound may have limited solubility in certain solvents, which could affect its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 5-(3-chloro-2-methylphenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide. One area of interest is further exploration of its potential as an anti-inflammatory agent and its effects on the endocannabinoid system. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use in treating neurological disorders. Finally, further studies are needed to optimize the synthesis method for this compound and improve its solubility in various solvents.
Synthesemethoden
The synthesis method for 5-(3-chloro-2-methylphenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide involves the reaction of 3-chloro-2-methylphenylamine with 2-methyl-4-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with furan-2-carboxylic acid to yield the final product.
Eigenschaften
IUPAC Name |
5-(3-chloro-2-methylphenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-11-10-13(22(24)25)6-7-16(11)21-19(23)18-9-8-17(26-18)14-4-3-5-15(20)12(14)2/h3-10H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYSYRYFTGJQRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-2-(5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B4929481.png)
![N-[(allylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B4929498.png)
![5-{[(2,6-diethylphenyl)amino]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929499.png)

![1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4929514.png)





![methyl 2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4929549.png)
![3-[(4-{[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4929556.png)

